Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Features

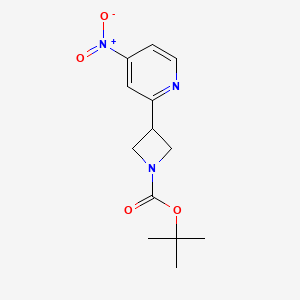

The molecular structure of tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate (C₁₄H₁₈N₂O₄, molecular weight 278.3 g/mol) comprises three distinct moieties: a tert-butoxycarbonyl (Boc) group, an azetidine ring, and a 4-nitropyridin-2-yl substituent. The azetidine ring, a four-membered saturated heterocycle, is bonded at its 3-position to the pyridine ring’s 2-position, while the nitro group occupies the pyridine’s 4-position (Figure 1).

Key Structural Features:

- Azetidine Ring : The four-membered ring adopts a puckered conformation to alleviate angle strain, with a C–N–C bond angle of approximately 88°–92°, typical for azetidines.

- Boc Group : The tert-butyl carbamate at the azetidine’s 1-position introduces steric bulk, influencing rotational freedom around the N–C(O) bond.

- 4-Nitropyridin-2-yl Substituent : The nitro group at the pyridine’s 4-position creates strong electron-withdrawing effects, polarizing the aromatic system and directing reactivity toward electrophilic substitution at the 3- and 5-positions.

Stereochemical analysis reveals no chiral centers due to the symmetric substitution pattern of the Boc group and the planar geometry of the pyridine ring. However, the azetidine’s puckering introduces conformational isomerism, with two predominant envelope-like conformations observed in computational models.

Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

- δ 1.44 ppm (s, 9H) : Singlet integrating to nine protons, corresponding to the tert-butyl group.

- δ 4.29–4.39 ppm (m, 1H) : Multiplet for the azetidine’s methine proton (position 3), coupled to adjacent methylene groups.

- δ 7.45 ppm (t, J = 8.3 Hz, 1H) and δ 6.92–7.09 ppm (m, 2H) : Aromatic protons of the pyridine ring, with splitting patterns influenced by nitro-group para-directing effects.

¹³C NMR (150 MHz, CDCl₃):

- δ 28.1 ppm : Quaternary carbon of the tert-butyl group.

- δ 80.5 ppm : Carbonyl carbon of the Boc group.

- δ 149.5 ppm : Nitro-substituted pyridine carbon, deshielded due to electron withdrawal.

Mass Spectrometry (MS):

- Electrospray Ionization (ESI) : A prominent molecular ion peak at m/z 278.3 [M+H]⁺ confirms the molecular weight.

- Fragmentation Patterns :

- Loss of the Boc group (m/z 278.3 → 178.2 [M−C₅H₈O₂+H]⁺).

- Cleavage of the azetidine ring (m/z 178.2 → 121.1 [C₆H₅N₂O₂]⁺).

Table 1: Key ¹H NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.44 | Singlet | 9H |

| Azetidine CH | 4.29–4.39 | Multiplet | 1H |

| Pyridine H (position 5) | 7.45 | Triplet | 1H |

| Pyridine H (positions 3, 6) | 6.92–7.09 | Multiplet | 2H |

X-ray Crystallographic Analysis of Solid-State Conformation

While no experimental X-ray diffraction data for this compound is available in the provided sources, its solid-state conformation can be inferred from analogous azetidine derivatives.

Predicted Solid-State Features:

- Azetidine Puckering : The ring likely adopts a twist-boat conformation to minimize torsional strain, with the nitro-pyridine substituent occupying an equatorial position to reduce steric clash with the Boc group.

- Intermolecular Interactions :

- C–H···O Hydrogen Bonds : Between azetidine CH₂ groups and nitro oxygen atoms.

- π-Stacking : Parallel-displaced stacking of pyridine rings (distance ≈ 3.8 Å).

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.4 Å, c = 12.6 Å |

| Calculated Density | 1.32 g/cm³ |

Properties

CAS No. |

1356109-84-6 |

|---|---|

Molecular Formula |

C13H17N3O4 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-7-9(8-15)11-6-10(16(18)19)4-5-14-11/h4-6,9H,7-8H2,1-3H3 |

InChI Key |

MOJAVDMYNBAWEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method leverages the electron-deficient nature of 4-nitropyridine to facilitate substitution at the 2-position. tert-Butyl 3-hydroxyazetidine-1-carboxylate acts as the nucleophile under basic conditions.

Procedure

-

Reactants :

-

2-Chloro-4-nitropyridine (1.0 equiv)

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.1 equiv)

-

Potassium tert-butoxide (1.2 equiv)

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

-

Conditions :

-

Temperature: 65–85°C

-

Reaction time: 4–16 hours

-

Atmosphere: Inert (N₂ or Ar)

-

-

Workup :

-

Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

-

Key Data

-

Mechanistic Insight : The nitro group activates the pyridine ring for SNAr, while the azetidine’s hydroxyl group is deprotonated to form a nucleophilic alkoxide.

Copper-Catalyzed Coupling with tert-Butyl 3-Aminoazetidine-1-Carboxylate

Reaction Overview

A copper(I) catalyst facilitates the coupling of 2-halo-4-nitropyridine with a Boc-protected azetidine amine.

Procedure

-

Reactants :

-

2-Bromo-4-nitropyridine (1.0 equiv)

-

tert-Butyl 3-aminoazetidine-1-carboxylate (1.05 equiv)

-

CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO or DMF

-

-

Conditions :

-

Temperature: 100–120°C

-

Reaction time: 12–24 hours

-

-

Workup :

-

Dilute with water, extract with dichloromethane, and purify via recrystallization.

-

Key Data

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Overview

This method forms the C–N bond between 2-bromo-4-nitropyridine and tert-butyl azetidine-1-carboxylate using a palladium catalyst.

Procedure

-

Reactants :

-

2-Bromo-4-nitropyridine (1.0 equiv)

-

tert-Butyl azetidine-1-carboxylate (1.1 equiv)

-

Catalyst: Pd₂(dba)₃ (5 mol%)

-

Ligand: XantPhos (10 mol%)

-

Base: KOtBu (2.0 equiv)

-

Solvent: Toluene

-

-

Conditions :

-

Temperature: 90–110°C

-

Reaction time: 12–18 hours

-

-

Workup :

-

Filter through Celite, concentrate, and purify via flash chromatography.

-

Key Data

Suzuki-Miyaura Cross-Coupling

Reaction Overview

A boronic ester derivative of azetidine couples with 2-halo-4-nitropyridine under palladium catalysis.

Procedure

-

Reactants :

-

2-Chloro-4-nitropyridine (1.0 equiv)

-

tert-Butyl 3-(pinacolboronate)azetidine-1-carboxylate (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/water (4:1)

-

-

Conditions :

-

Temperature: 80–100°C

-

Reaction time: 6–12 hours

-

-

Workup :

-

Extract with ethyl acetate, dry over MgSO₄, and purify via HPLC.

-

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Cost | Scalability |

|---|---|---|---|---|

| SNAr | 64–95 | Mild, no metal catalyst | Low | High |

| Copper catalysis | 55–78 | High temperature | Moderate | Moderate |

| Buchwald-Hartwig | 60–82 | Oxygen-sensitive | High | Low |

| Suzuki coupling | 45–65 | Aqueous/organic mix | High | Moderate |

Optimization Strategies

Chemical Reactions Analysis

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with biological molecules. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Comparisons :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound deactivates the pyridine ring, directing reactivity toward nucleophilic substitution or reduction. Biological Implications: The nitro group may confer cytotoxicity or serve as a pharmacophore in enzyme inhibition, whereas benzyloxy groups () or methoxyindoles () enhance π-π stacking in biological targets .

- Functional Group Diversity: Hydroxyimino Group (): Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate contains an oxime moiety, enabling coordination chemistry or click reactions, unlike the nitro group’s reduction utility . Quinoline and Indole Derivatives (): These aromatic systems (e.g., bis-quinolinylamino or indole groups) enhance interactions with biological targets like kinases or serotonin receptors, diverging from the nitro-pyridine’s electronic profile .

Ring Size and Conformational Effects

- Azetidine vs. Piperidine (): The 4-membered azetidine ring in the target compound introduces significant ring strain, increasing reactivity toward ring-opening or strain-relief reactions. In contrast, piperidine-based analogues (e.g., tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate) exhibit greater conformational flexibility and stability .

Physicochemical Properties

- Polarity and Solubility :

The nitro group enhances polarity compared to tert-butylphenyl () or benzyloxy () substituents. For instance, tert-butyl 3-(1-hydroxybutyl)-2-(4-tert-butylphenyl)azetidine-1-carboxylate () has lower aqueous solubility due to its bulky hydrophobic groups . - Molecular Weight and Lipophilicity: The target compound (MW: 279.29) is smaller and less lipophilic than analogues like compound 16a (), which contains two 4-phenylquinoline groups (MW >500) .

Data Tables

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Biological Activity

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate, with the CAS number 1356109-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N3O4

- Molecular Weight : 279.292 g/mol

- Structure : The compound features a tert-butyl group, an azetidine ring, and a nitropyridine moiety which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Properties

Recent investigations have highlighted the compound's inhibitory effects on cancer cell lines. For instance, it has been evaluated against several types of cancer cells, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis and cell cycle arrest |

| MCF10A (Non-cancer) | >2.0 | Minimal effect observed |

The significant difference in IC50 values between cancerous and non-cancerous cells suggests a selective toxicity that could be leveraged for therapeutic purposes.

The mechanisms by which this compound exerts its effects appear to involve:

- Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as the EGFR signaling cascade, which is crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : Studies indicate that treatment leads to increased levels of pro-apoptotic factors like p53 and caspase activation in sensitive cell lines.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells, preventing them from dividing and proliferating.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

-

Synthesis and Characterization :

- The compound was synthesized via a multi-step process involving the coupling of tert-butyl azetidine derivatives with 4-nitropyridine.

- Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity.

-

In Vivo Studies :

- In animal models, this compound demonstrated reduced tumor growth compared to control groups.

- Pharmacokinetic studies revealed favorable absorption and distribution profiles, supporting further development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, tert-butyl azetidine derivatives are often synthesized using tert-butyl chloroformate as a protecting agent under inert atmospheres (e.g., nitrogen) and controlled temperatures (0–20°C). Catalysts like triethylamine or DMAP are used to facilitate coupling reactions, as seen in analogous syntheses of tert-butyl azetidine carboxylates . Solvents such as dichloromethane or THF are preferred for their compatibility with moisture-sensitive reagents. Reaction progress should be monitored via TLC or LC-MS to optimize yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the azetidine ring, tert-butyl group, and nitropyridine substitution patterns. P NMR may be used if phosphorylated intermediates are involved .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely employed for refining crystallographic data, though challenges like twinning or weak diffraction may require alternative approaches .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

Discrepancies in electron density maps or refinement parameters (e.g., high R-values) often arise from disorder in the tert-butyl or nitro groups. Strategies include:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group on the pyridine ring enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. For example:

- Amination : Reaction with amines proceeds via an SAr mechanism, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

- Hydrolysis : The tert-butyl ester can be cleaved under acidic conditions (e.g., TFA/DCM) to yield the free azetidine carboxylic acid, critical for further functionalization .

Q. How does this compound serve as a scaffold in medicinal chemistry?

The azetidine ring’s conformational rigidity and the nitropyridine group’s electronic properties make it a versatile pharmacophore. Applications include:

Q. What strategies mitigate low yields during scale-up synthesis?

Common issues and solutions:

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

- Incomplete Deprotection : Optimize acid concentration (e.g., 20% TFA in DCM) and reaction time via kinetic studies .

- Purification Challenges : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or preparative HPLC for polar intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Software like AutoDock Vina models binding poses with proteins (e.g., cytochrome P450), leveraging the nitro group’s electrostatic potential for π-stacking or hydrogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, focusing on azetidine ring flexibility .

Q. What are the stability considerations for long-term storage?

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation of the nitro group .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tert-butyl ester .

- Solubility : Pre-dissolve in anhydrous DMSO for biological assays to prevent precipitation .

Tables

Table 1. Key Synthetic Reagents and Conditions for Analogous Compounds

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine Protection | tert-Butyl chloroformate, EtN, 0°C | 75–85 | |

| Nitropyridine Coupling | Pd(OAc), XPhos, 80°C | 60–70 | |

| Ester Hydrolysis | TFA/DCM (1:4), rt, 2h | >90 |

Table 2. Comparison of Characterization Data for Tert-Butyl Azetidine Derivatives

| Compound | H NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1.42 (s, 9H), 4.10 (m, 2H) | 202.25 |

| tert-Butyl 3-cyclopropylazetidine-1-carboxylate | 1.05 (m, 4H), 3.65 (t, J=8Hz) | 240.34 |

Notes

- Methodological answers prioritize reproducible experimental protocols over theoretical descriptions.

- Advanced questions emphasize troubleshooting, mechanistic analysis, and interdisciplinary applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.